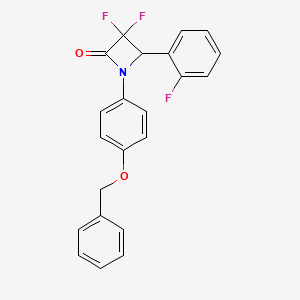

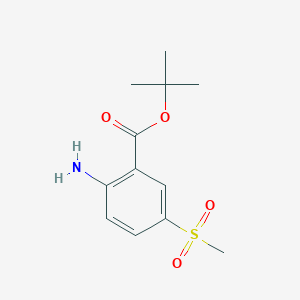

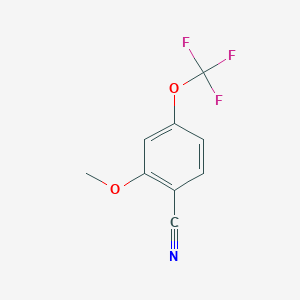

2-Methoxypyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxypyridine-3-sulfonamide is a compound that is part of a broader class of sulfonamide compounds, which have been extensively studied due to their diverse biological activities and applications in various fields, including medicine and materials science. Sulfonamides are known for their antibacterial properties and have been used in clinical settings for treating infections . They also play a role in the synthesis of polymers with specific properties, such as optically active sulfonated polyanilines , and in the development of antitumor agents .

Synthesis Analysis

The synthesis of sulfonamide compounds can be achieved through various methods. For instance, sulfonated polyanilines have been prepared via electropolymerization of sulfonic acid derivatives . Substitution reactions of nitropyridine sulfonic acids have been used to introduce various functional groups, including methoxy, ethoxy, and amino groups, leading to the formation of substituted pyridines . Additionally, cross-coupling reactions catalyzed by copper compounds have been employed to synthesize N-substituted sulfonamides . These methods demonstrate the versatility in synthesizing sulfonamide derivatives, including this compound.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be complex and is often characterized using various spectroscopic techniques. For example, the structure of newly synthesized N-substituted aryl sulfonamides has been elucidated through spectral data, which is crucial for understanding their biological activity . The molecular imprinting technique has also been used to create polymers with specific recognition sites for sulfonamide molecules, indicating the importance of the molecular structure in creating selective materials .

Chemical Reactions Analysis

Sulfonamide compounds can participate in a range of chemical reactions. They have been used as substrates in cross-coupling reactions to create secondary and tertiary sulfonamides . Additionally, the reactivity of sulfonamide derivatives has been explored in the context of antibacterial activity, where structural modifications can significantly alter their inhibitory properties . The formation of adducts between nitroso compounds and thiols, resulting in structures like N-hydroxy-sulfonamide, suggests potential detoxification mechanisms for toxic arylamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds, such as solubility, conductivity, and thermal stability, are important for their practical applications. For instance, the conductivity of poly(2-methoxyaniline-5-sulfonic acid) has been studied and found to be influenced by the conditions of electrochemical production . The solubility and urinary excretion of sulfonamides are critical factors in their clinical efficacy as antibacterial agents . The ability to form optically active polymers through interactions with chiral amines highlights the unique properties of sulfonated polyanilines .

Scientific Research Applications

Analytical Applications in Food Safety

A significant application of sulfonamides, including compounds structurally related to 2-Methoxypyridine-3-sulfonamide, is in the food safety domain. Premarathne et al. (2017) established a method using high-performance liquid chromatography (HPLC) to detect residues of sulfonamides in chicken meat and eggs. This technique is crucial for ensuring that food products are safe for consumption and free from harmful antibiotic residues Premarathne et al., 2017.

Molecular Structure and Drug Action

The molecular structure of sulfonamides, which includes this compound, is critical in determining their antibacterial action. Basak et al. (1987) conducted a structural study on N'-(6-methoxy-3-pyridazinyl)sulfanilamide, a compound structurally similar to this compound, revealing insights into the molecule's geometry, conformations, and its interactions at the molecular level. Such studies are crucial for understanding how these drugs exert their effects and for guiding the development of new drugs Basak et al., 1987.

Antimicrobial Activity

Sulfonamides have notable antimicrobial properties. Mohamed (2007) synthesized new pyridazinyl sulfonamide derivatives, including structures related to this compound, and assessed their antibacterial activities. These compounds showed significant activity against various bacterial strains, underlining the potential of sulfonamides in combating bacterial infections Mohamed, 2007.

Environmental Impact and Degradation

The presence of sulfonamides, including this compound, in the environment and their degradation pathways are of significant interest. Ricken et al. (2013) investigated the degradation of sulfonamides in Microbacterium sp. strain BR1, identifying an unusual pathway involving ipso-hydroxylation followed by fragmentation. Understanding these pathways is crucial for assessing the environmental impact of sulfonamides and for developing strategies to mitigate their presence in ecosystems Ricken et al., 2013.

Mechanism of Action

Target of Action

The primary targets of 2-Methoxypyridine-3-sulfonamide are Phosphatidylinositol 3-kinase (PI3K) and mammalian rapamycin receptor (mTOR) . PI3K plays a crucial role in cell proliferation, survival, migration, and metabolism, making it an effective target for cancer treatment . mTOR is a central regulator of cell growth and proliferation, and inhibiting both PI3K and mTOR can simultaneously improve the efficiency of anti-tumor therapy .

Mode of Action

This compound interacts with its targets, PI3K and mTOR, by inhibiting their activities . This compound acts as a potent PI3K/mTOR dual inhibitor . The inhibition of these targets leads to changes in cell proliferation and survival, contributing to its anti-tumor effects .

Biochemical Pathways

The inhibition of PI3K and mTOR by this compound affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival, growth, and metabolism . The compound’s action leads to a decrease in the phosphorylation of AKT, an important downstream effector of PI3K . This results in the disruption of the pathway, affecting cell proliferation and survival .

Result of Action

The action of this compound results in molecular and cellular effects that contribute to its anti-tumor activity . The compound can effectively cause cell cycle arrest in the G0/G1 phase and induce apoptosis of cancer cells . Furthermore, it can decrease the phosphorylation of AKT at a low concentration, disrupting the PI3K/AKT/mTOR pathway .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

2-methoxypyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-11-6-5(12(7,9)10)3-2-4-8-6/h2-4H,1H3,(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBOIFAMZFTYGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2506248.png)

![2-Benzylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2506250.png)